

Engineering the Omphalotin A Biosynthetic Pathway for Enhanced Production

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide with potent nematicidal activity, originally isolated from the mushroom Omphalotus olearius. Its unique structure, featuring multiple backbone N-methylations, contributes to its high stability and biological activity, making it a promising candidate for the development of novel anthelmintic drugs. The ribosomal synthesis of Omphalotin A, governed by a compact biosynthetic gene cluster, presents an attractive opportunity for heterologous expression and yield optimization through metabolic engineering. This document provides detailed protocols and application notes for engineering the Omphalotin A biosynthetic pathway in the yeast Pichia pastoris, a well-established host for recombinant protein production, to achieve increased yields.

Data Presentation

Table 1: Reported Yields of Omphalotin A and its Analogs in Engineered Pichia pastoris



Recombi nant Strain	Product	Host Strain	Vector System	Cultivatio n Method	Reported Yield	Referenc e
P. pastoris GS115 co- expressing ophMA and ophP	Omphalotin A	P. pastoris GS115	pPICZA and pPIC3.5K	Shake flask (BMMY)	Hundreds of µg/L of culture	INVALID- LINK
P. pastoris GS115 expressing OphMA_Le dCORE and OphP	Lentinulin A	P. pastoris GS115	pPICZA and pPIC3.5K	Shake flask (BMMY)	Comparabl e to Omphalotin A	INVALID- LINK[1]
P. pastoris GS115 expressing OphMA_D biCORE and OphP	Dendrotheli n A	P. pastoris GS115	pPICZA and pPIC3.5K	Shake flask (BMMY)	Comparabl e to Omphalotin A	INVALID- LINK[1]

Note: Specific quantitative yields are often reported qualitatively in the literature. The table reflects the available information.

Experimental Protocols Cloning of the Omphalotin A Biosynthetic Genes (ophMA and ophP)

This protocol describes the cloning of the ophMA and ophP genes into Pichia pastoris expression vectors. The ophMA gene encodes the precursor peptide and methyltransferase, while ophP encodes the macrocyclase.

Materials:



- cDNA from Omphalotus olearius
- High-fidelity DNA polymerase
- PCR primers for ophMA and ophP (with appropriate restriction sites)
- pPICZA and pPIC3.5K expression vectors (or other suitable Pichia vectors)
- Restriction enzymes (e.g., EcoRI, NotI, BamHI, Spel)
- T4 DNA Ligase
- Chemically competent E. coli (e.g., DH5α)
- LB agar plates with appropriate antibiotics (e.g., Zeocin[™], Ampicillin)
- Plasmid purification kit

Protocol:

- Gene Amplification: Amplify the coding sequences of ophMA and ophP from O. olearius cDNA using PCR with high-fidelity DNA polymerase. Design primers to introduce appropriate restriction sites for cloning into the chosen expression vectors (e.g., pPICZA for ophMA and pPIC3.5K for ophP).
- Vector and Insert Digestion: Digest both the amplified PCR products and the expression vectors with the corresponding restriction enzymes.
- Ligation: Ligate the digested ophMA insert into the linearized pPICZA vector and the digested ophP insert into the linearized pPIC3.5K vector using T4 DNA Ligase.
- Transformation into E. coli: Transform the ligation mixtures into competent E. coli cells and select for positive clones on LB agar plates containing the appropriate antibiotic.
- Plasmid Verification: Isolate plasmid DNA from positive colonies and verify the correct insertion of ophMA and ophP by restriction digestion and Sanger sequencing.

Heterologous Expression in Pichia pastoris



This protocol details the transformation of the expression vectors into P. pastoris and the selection of recombinant clones.

Materials:

- Validated pPICZA-ophMA and pPIC3.5K-ophP plasmids
- Pichia pastoris strain GS115
- YPD medium
- Electroporator and cuvettes
- Ice-cold 1 M Sorbitol
- YPDS plates with Zeocin[™] (for pPICZA) and G418 (if pPIC3.5K carries the kanMX marker)

Protocol:

- Plasmid Linearization: Linearize the pPICZA-ophMA and pPIC3.5K-ophP plasmids with a suitable restriction enzyme (e.g., SacI or SalI) to promote integration into the P. pastoris genome.
- Preparation of Competent Cells: Prepare electrocompetent P. pastoris GS115 cells.
- Transformation: Co-transform the linearized pPICZA-ophMA and pPIC3.5K-ophP plasmids into the competent P. pastoris cells by electroporation.
- Selection of Transformants: Plate the transformed cells onto YPDS plates containing the appropriate selection agents (e.g., Zeocin[™] and G418) to select for colonies that have integrated both plasmids.
- Screening for High-Yielding Clones: Screen individual colonies for Omphalotin A production by small-scale cultivation and analysis as described in the following protocols.

Fermentation for Omphalotin A Production



This protocol outlines the cultivation of recombinant P. pastoris for the production of **Omphalotin A** in a shake flask format. For higher yields, this process can be scaled up to a bioreactor with optimized feeding strategies.

Materials:

- Recombinant P. pastoris clone
- BMGY (Buffered Glycerol-complex Medium)
- BMMY (Buffered Methanol-complex Medium)
- Sterile shake flasks

Protocol:

- Inoculum Preparation: Inoculate a single colony of the recombinant P. pastoris strain into 10 mL of BMGY medium and grow at 30°C with vigorous shaking (250-300 rpm) for 16-18 hours until the culture is dense.
- Biomass Generation: Use the inoculum to start a larger culture in BMGY medium (e.g., 100 mL in a 1 L flask) and grow at 30°C with shaking until the OD600 reaches 2-6.
- Induction of Expression: Pellet the cells by centrifugation and resuspend the cell pellet in BMMY medium to the original culture volume to induce gene expression from the AOX1 promoter.
- Methanol Feeding: Continue to incubate the culture at 30°C with vigorous shaking. To maintain induction, add methanol to a final concentration of 0.5% every 24 hours.
- Cultivation: Continue the cultivation for 72 hours. Harvest the cells by centrifugation for subsequent extraction of Omphalotin A.

Optimization of Fermentation Parameters: To further increase the yield of **Omphalotin A**, the following parameters can be optimized in a bioreactor setting:

pH: Maintain the pH of the culture medium between 5.0 and 6.0.



- Temperature: While 30°C is standard, lowering the temperature to 20-25°C during the induction phase can sometimes improve protein folding and yield.
- Dissolved Oxygen (DO): Maintain DO levels above 20% by controlling the agitation and aeration rates.
- Methanol Feed Strategy: Implement a fed-batch strategy with a controlled methanol feed to avoid toxic accumulation while ensuring continuous induction.

Extraction and Quantification of Omphalotin A

This protocol describes the extraction of **Omphalotin A** from P. pastoris cells and its quantification using LC-MS/MS.

Materials:

- Cell pellet from fermentation
- Glass beads (0.5 mm)
- Lysis buffer (e.g., PBS with protease inhibitors)
- · Ethyl acetate
- Methanol (LC-MS grade)
- Water with 0.1% formic acid (LC-MS grade)
- Acetonitrile with 0.1% formic acid (LC-MS grade)
- Omphalotin A standard
- LC-MS/MS system

Protocol:

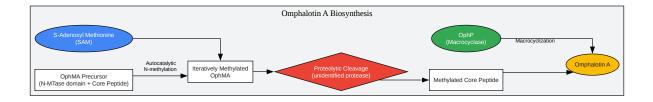
 Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by vortexing with glass beads.



- Extraction: Add an equal volume of ethyl acetate to the cell lysate, vortex vigorously, and centrifuge to separate the phases.
- Sample Preparation: Carefully collect the upper ethyl acetate phase and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Develop a suitable gradient to separate Omphalotin A from other metabolites (e.g., a linear gradient from 5% to 95% B over 10 minutes).
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for **Omphalotin A**.
- Quantification: Generate a standard curve using a serial dilution of the **Omphalotin A** standard. Quantify the amount of **Omphalotin A** in the samples by comparing their peak areas to the standard curve.

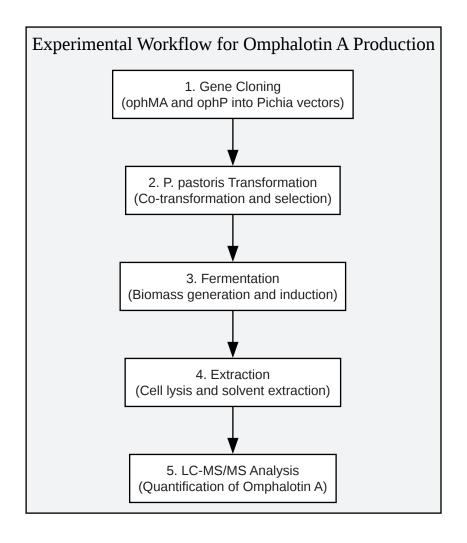
Visualizations





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Caption: The biosynthetic pathway of Omphalotin A.





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Caption: Workflow for engineering and producing Omphalotin A.

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References

- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle omphalotin A PMC [pmc.ncbi.nlm.nih.gov]
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